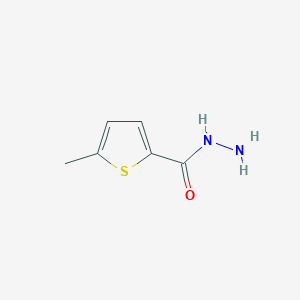

5-Methylthiophene-2-carbohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methylthiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-4-2-3-5(10-4)6(9)8-7/h2-3H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBLMUIDVHBCOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375017 | |

| Record name | 5-methylthiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126768-40-9 | |

| Record name | 5-methylthiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylthiophene-2-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of 5-Methylthiophene-2-carbohydrazide?

A Comprehensive Technical Guide to 5-Methylthiophene-2-carbohydrazide

Abstract

This technical guide provides an in-depth analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The document delineates its core physical and chemical properties, offers a detailed spectroscopic profile, and presents a validated synthetic protocol. By integrating data from established chemical suppliers and peer-reviewed literature, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents and synthetic methodologies. We will explore the compound's structural attributes, reactivity, and its role as a versatile building block for creating more complex molecules with potential biological activity.

Core Compound Identification and Structure

This compound is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. The carbohydrazide functional group (-CONHNH₂) positions it as a key intermediate for the synthesis of hydrazones and other N-acylhydrazone derivatives, which are recognized as privileged structures in drug discovery.[1]

-

IUPAC Name: this compound

-

Synonyms: 5-Methyl-2-Thiophenecarboxylic Acid Hydrazide, 5-Methyl-thiophene-2-carboxylic acid hydrazide

-

CAS Number: 126768-40-9[2]

-

Molecular Weight: 156.21 g/mol [2]

-

Monoisotopic Mass: 156.03574 Da[4]

Chemical Structure

The structure combines a 2,5-disubstituted thiophene ring with a hydrazide moiety, providing distinct sites for chemical modification.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical characteristics of a compound are critical for determining its handling, storage, and application in experimental settings.

| Property | Value | Source Citation |

| Molecular Formula | C₆H₈N₂OS | [2][3] |

| Molecular Weight | 156.21 g/mol | [2] |

| Appearance | Solid | |

| InChI Key | HMBLMUIDVHBCOW-UHFFFAOYSA-N | [4] |

| Solubility | Soluble in most organic solvents like methanol. | [5][6] |

Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by its two primary functional components: the electron-rich 5-methylthiophene ring and the nucleophilic carbohydrazide group.

-

Carbohydrazide Moiety: This group is the primary site of reactivity. It readily undergoes condensation reactions with aldehydes and ketones to form stable N-acylhydrazone derivatives. This reaction is a cornerstone of combinatorial chemistry and is frequently exploited to generate libraries of compounds for biological screening.[1][7] The hydrazide can also act as a bidentate ligand, coordinating with metal ions through the carbonyl oxygen and the terminal amino nitrogen.[8]

-

Thiophene Ring: The thiophene ring is an aromatic heterocycle that can undergo electrophilic substitution. The presence of the methyl group (an electron-donating group) and the carbohydrazide group (an electron-withdrawing group) influences the regioselectivity of such reactions.

-

Stability and Storage: While specific stability data for this compound is limited, related thiophene derivatives are noted to be air-sensitive.[9] Therefore, it is advisable to handle this compound under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, it should be kept in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents, bases, and reducing agents.[9]

Spectroscopic Profile

Spectroscopic analysis is essential for structure verification and purity assessment. While a complete experimental dataset for this specific molecule is not publicly available, a reliable profile can be predicted based on data from closely related analogs like 5-methyl-2-thiophenecarboxaldehyde and thiophene-2-carbohydrazide.[5][10]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 - 9.5 | Broad Singlet | 1H | -C(=O)NH- | The amide proton is typically downfield and often broad due to quadrupole coupling and exchange. |

| ~7.4 - 7.6 | Doublet | 1H | Thiophene proton (H3) | This proton is adjacent to the electron-withdrawing carbohydrazide group, causing a downfield shift. |

| ~6.8 - 7.0 | Doublet | 1H | Thiophene proton (H4) | This proton is adjacent to the electron-donating methyl group, resulting in a more upfield position compared to H3. |

| ~4.0 - 4.5 | Broad Singlet | 2H | -NH₂ | The terminal amine protons are exchangeable and appear as a broad singlet. |

| ~2.5 | Singlet | 3H | Methyl protons (-CH₃) | The methyl group protons on an aromatic ring typically appear in this region as a sharp singlet.[10] |

¹³C NMR Spectroscopy

The carbon NMR would complement the proton data, confirming the carbon skeleton.

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~160 - 165 | Carbonyl carbon (C=O) | The carbonyl carbon of an amide/hydrazide is highly deshielded and appears significantly downfield.[6] |

| ~145 - 155 | Thiophene C5 (C-CH₃) | The carbon atom bearing the methyl group. |

| ~135 - 145 | Thiophene C2 (C-C=O) | The carbon atom attached to the carbohydrazide group. |

| ~125 - 135 | Thiophene C3/C4 | Aromatic carbons of the thiophene ring. |

| ~15 | Methyl carbon (-CH₃) | The aliphatic carbon of the methyl group appears far upfield.[10] |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present.

| Wavenumber (cm⁻¹) | Vibration Type | Rationale |

| ~3200 - 3300 | N-H Stretch | Characteristic of the N-H bonds in the hydrazide group.[6] |

| ~2920 | C-H Stretch (Aliphatic) | Corresponds to the stretching of the C-H bonds in the methyl group.[10] |

| ~1630 - 1660 | C=O Stretch (Amide I) | A strong, sharp absorption band indicative of the carbonyl group in the hydrazide moiety.[6] |

| ~1450 - 1550 | C=C Stretch (Aromatic) | Associated with the carbon-carbon double bond stretching within the thiophene ring.[10] |

| ~810 | C-H Out-of-plane Bend | Characteristic of a 2,5-disubstituted thiophene ring.[10] |

Mass Spectrometry

-

Electrospray Ionization (ESI-MS): Expected to show a prominent ion for [M+H]⁺ at m/z 157.04302 and [M+Na]⁺ at m/z 179.02496.[4]

Synthesis and Experimental Protocols

The most direct and widely used method for preparing carbohydrazides is the hydrazinolysis of a corresponding carboxylic acid ester.[5][8] This involves reacting the ester precursor with hydrazine hydrate, often in an alcohol solvent.

Protocol: Synthesis via Hydrazinolysis of Methyl 5-methylthiophene-2-carboxylate

This protocol is adapted from established methods for preparing thiophene carbohydrazides.[5]

Materials:

-

Methyl 5-methylthiophene-2-carboxylate

-

Hydrazine monohydrate (NH₂NH₂·H₂O)

-

Methanol (MeOH)

-

Standard reflux apparatus (round-bottom flask, condenser)

-

Magnetic stirrer and heat source

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve methyl 5-methylthiophene-2-carboxylate (1.0 equivalent) in methanol (approx. 10 volumes).

-

Addition of Hydrazine: To the stirred solution, add hydrazine monohydrate (3.0 - 5.0 equivalents) dropwise at room temperature. The excess hydrazine ensures the reaction goes to completion.

-

Reflux: Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 65-70 °C). Maintain the reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Subsequently, cool the flask in an ice bath to facilitate the precipitation of the product.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold methanol or water to remove any unreacted hydrazine hydrate and other impurities.

-

Drying: Dry the purified white or off-white solid product under vacuum to obtain this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

Heterocyclic compounds containing thiophene and hydrazone moieties are of immense interest due to their wide spectrum of biological activities.[7][11] this compound serves as a crucial starting material for accessing these valuable molecular scaffolds.

-

Anticancer Agents: Thiophene derivatives have been incorporated into numerous compounds evaluated for their anticancer properties.[11][12] By reacting this compound with various aldehydes, novel hydrazones can be synthesized and tested for cytotoxic activity against cancer cell lines, such as pancreatic (PaCa-2) or breast (MCF-7) cancer cells.[7][12]

-

Antimicrobial and Antioxidant Activity: The combination of a sulfur-containing heterocycle and a hydrazone linkage is a common feature in compounds designed as antibacterial, antifungal, and antioxidant agents.[11] The ability of these structures to chelate metal ions or interfere with microbial metabolic pathways makes them promising leads for new anti-infective drugs.

-

Enzyme Inhibition: N-acylhydrazones derived from this compound can be designed as inhibitors for specific enzymes, such as cyclooxygenase (COX) or 5-lipoxygenase (5-LOX), which are key targets in inflammation research.[7]

-

Antinociceptive Agents: The N-acylhydrazone scaffold is also recognized for its potential in developing new analgesic (antinociceptive) drug candidates.[1]

References

-

Oakwood Chemical. (n.d.). 5-Methyl-thiophene-2-carboxylic acid hydrazide. Retrieved from [Link][2]

-

Yap, C. H., et al. (2018). N'-[(E)-(5-Nitrofuran-2-yl)methylidene]thiophene-2-carbohydrazide: crystal structure and Hirshfeld surface analysis. IUCrData, 3(12), x181829. Retrieved from [Link][6]

-

Elshaarawy, R. F. M., & Janiak, C. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B, 66(11), 1202-1208. Retrieved from [Link][8]

-

PubChemLite. (n.d.). This compound (C6H8N2OS). Retrieved from [Link][4]

-

El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 22. Retrieved from [Link][11]

-

Acar, Ç., et al. (2023). Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer. Molecules, 28(9), 3939. Retrieved from [Link][7]

-

Da Silva, A. C. R., et al. (2018). Design, synthesis, X-ray diffraction study and pharmacological evaluation of 3-amino-4-methylthiophene-2-acylcarbohydrazones. Anais da Academia Brasileira de Ciências, 90(1), 299-317. Retrieved from [Link][1]

-

Giram, P. S., et al. (2024). Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. Indian Journal of Pharmaceutical Education and Research, 58(3), 837-853. Retrieved from [Link][12]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-Methyl-thiophene-2-carboxylic acid hydrazide [oakwoodchemical.com]

- 3. This compound [chemicalbook.com]

- 4. PubChemLite - this compound (C6H8N2OS) [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

- 6. N′-[(1E)-(5-Nitrofuran-2-yl)methylidene]thiophene-2-carbohydrazide: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ac1.hhu.de [ac1.hhu.de]

- 9. fishersci.com [fishersci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

5-Methylthiophene-2-carbohydrazide molecular structure and formula.

An In-Depth Technical Guide to 5-Methylthiophene-2-carbohydrazide: Structure, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a heterocyclic organic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of thiophene, a core scaffold in numerous pharmaceuticals, this molecule serves as a versatile building block for the synthesis of more complex bioactive agents. Its structure, featuring a reactive hydrazide moiety, allows for a wide array of chemical transformations, making it a valuable precursor for developing novel compounds with potential therapeutic applications, notably in the search for new anti-tubercular agents. This guide provides a comprehensive overview of its molecular attributes, a detailed, field-proven synthesis protocol, and an exploration of its significance in modern drug development.

Core Molecular Attributes

The foundational characteristics of this compound define its chemical behavior and potential applications. The molecule consists of a five-membered thiophene ring, which is substituted at the 2-position with a carbohydrazide group (-CONHNH₂) and at the 5-position with a methyl group (-CH₃).

Caption: 2D Molecular Structure of this compound.

The presence of the electron-rich thiophene ring, combined with the nucleophilic and hydrogen-bonding capabilities of the hydrazide group, makes this compound a prime candidate for constructing pharmacologically active molecules.

Key Identifiers and Properties

Quantitative data for this compound is summarized below for quick reference.

| Property | Value | Source |

| IUPAC Name | 5-Methyl-thiophene-2-carboxylic acid hydrazide | [1] |

| CAS Number | 126768-40-9 | [1][2] |

| Molecular Formula | C₆H₈N₂OS | [1][2] |

| Molecular Weight | 156.21 g/mol | [1] |

| InChI Key | HMBLMUIDVHBCOW-UHFFFAOYSA-N | [2] |

| Synonyms | 5-Methyl-2-thiophenecarboxylic acid hydrazide, 2-methylthiophene-5-carbohydrazide | [2] |

Synthesis and Mechanistic Considerations

The synthesis of carbohydrazides from their corresponding esters is a robust and well-established transformation in organic chemistry. This is the preferred pathway for producing this compound with high purity and yield.

Retrosynthetic Analysis and Strategy

The most logical and efficient approach involves the nucleophilic acyl substitution of a suitable ester precursor, namely methyl 5-methylthiophene-2-carboxylate, with hydrazine. The driving force for this reaction is the high nucleophilicity of hydrazine and the formation of the stable amide-like hydrazide bond. To accelerate this process and improve efficiency, microwave-assisted synthesis is the methodology of choice. This technique provides rapid, uniform heating, often leading to significantly reduced reaction times and cleaner product formation compared to conventional heating methods.

Caption: Retrosynthetic analysis and proposed microwave-assisted workflow.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from a proven method for the synthesis of the closely related thiophene-2-carbohydrazide and is expected to be highly effective for the target molecule.[3]

Materials and Reagents:

-

Methyl 5-methylthiophene-2-carboxylate

-

Hydrazine monohydrate (≥98%)

-

Methanol (ACS grade)

-

Deionized Water

-

Microwave reactor

-

Standard laboratory glassware (round-bottom flask, condenser)

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask suitable for microwave synthesis, dissolve methyl 5-methylthiophene-2-carboxylate (1.0 mmol) in a 40 mL solvent mixture of methanol and water (1:1 v/v).

-

Addition of Reagent: To the solution, add hydrazine monohydrate (5.0 mmol, 5 equivalents) dropwise while stirring. The excess hydrazine ensures the reaction goes to completion.

-

Microwave Irradiation: Secure a reflux condenser to the flask and place the assembly inside the microwave reactor. Irradiate the mixture for approximately 5 minutes at a power level sufficient to maintain reflux. Causality Note: Microwave energy directly couples with the polar solvent and reactants, leading to rapid and homogenous heating that dramatically accelerates the rate of nucleophilic substitution.

-

Isolation: After irradiation, immediately cool the flask in an ice-water bath. A white or off-white precipitate of this compound should form.

-

Purification: Collect the solid product by vacuum filtration, washing with a small amount of cold water to remove any unreacted hydrazine hydrate.

-

Drying: Dry the purified product under vacuum to obtain the final compound. The expected yield should be high, typically over 85%.

This self-validating protocol is efficient and produces a high-purity product, which can be confirmed through standard analytical techniques like NMR spectroscopy and melting point analysis.

Safety and Handling

Proper handling of this compound is essential. It should be managed in a well-ventilated laboratory, and personnel should use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

| Hazard Class | Hazard Statement | Precautionary Statement | Source |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray | [1] |

| Skin Irritation | H315: Causes skin irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [1] |

| Eye Irritation | H319: Causes serious eye irritation | [1] | |

| STOT SE 3 | H335: May cause respiratory irritation | [1] |

Applications in Drug Development and Research

The true value of this compound lies in its role as a scaffold in drug discovery. Hydrazides are key precursors for synthesizing a wide range of heterocyclic systems, such as pyrazoles, oxadiazoles, and triazoles, as well as Schiff bases, all of which are prominent pharmacophores.

Research on analogous structures strongly suggests a high potential for anti-tubercular activity.[4][5] The carbohydrazide moiety can act as a critical hydrogen bonding domain, interacting with active sites of key enzymes in Mycobacterium tuberculosis. The thiophene ring serves as a bioisostere for a phenyl ring but with different electronic properties and metabolic profile, while the methyl group can provide beneficial hydrophobic interactions and tune the molecule's overall lipophilicity.

Sources

- 1. 5-Methyl-thiophene-2-carboxylic acid hydrazide [oakwoodchemical.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Thiophene-2-carbohydrazide (2361-27-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

An In-Depth Technical Guide to 5-Methyl-2-Thiophenecarboxylic Acid Hydrazide

CAS Number: 126768-40-9

This technical guide provides a comprehensive overview of 5-Methyl-2-Thiophenecarboxylic Acid Hydrazide, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document details its chemical properties, synthesis, and characterization, and explores the potential biological activities of the broader class of thiophene hydrazide derivatives.

Introduction: The Thiophene Hydrazide Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its bio-isosteric relationship with the phenyl ring, coupled with its unique electronic properties, makes it a valuable component in the design of novel therapeutic agents.[1] The incorporation of a hydrazide functional group introduces a versatile handle for synthesizing a wide array of derivatives, such as hydrazones, which are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.[2][3][4] 5-Methyl-2-Thiophenecarboxylic Acid Hydrazide combines these two key pharmacophores, making it a valuable building block for the synthesis of new chemical entities with potential therapeutic applications.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of 5-Methyl-2-Thiophenecarboxylic Acid Hydrazide is presented in the table below.

| Property | Value | Source |

| CAS Number | 126768-40-9 | , |

| Molecular Formula | C₆H₈N₂OS | |

| Molecular Weight | 156.2 g/mol | |

| Appearance | Solid | |

| InChI Key | HMBLMUIDVHBCOW-UHFFFAOYSA-N |

Synthesis and Mechanism

The synthesis of 5-Methyl-2-Thiophenecarboxylic Acid Hydrazide is typically achieved through a two-step process, starting from the commercially available 5-Methyl-2-thiophenecarboxylic acid.

Step 1: Synthesis of 5-Methyl-2-thiophenecarboxylic acid (Precursor)

Established methods for the synthesis of this precursor include the carbonation of Grignard reagents derived from 2-methylthiophene.[7]

Step 2: Formation of the Hydrazide

The conversion of the carboxylic acid to the corresponding hydrazide is a standard transformation in organic synthesis. The most common and direct method is the reaction of the carboxylic acid or its corresponding ester (e.g., methyl 5-methyl-2-thiophenecarboxylate) with hydrazine hydrate.[8]

The formation of the hydrazide proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of hydrazine, being a strong nucleophile, attacks the electrophilic carbonyl carbon of the carboxylic acid (or its ester). This is followed by the elimination of a water (or alcohol) molecule to yield the stable hydrazide product. The reaction is often carried out in an alcoholic solvent and may be heated to drive the reaction to completion.

Caption: General workflow for the synthesis of 5-Methyl-2-Thiophenecarboxylic Acid Hydrazide.

Detailed Experimental Protocol (Proposed)

The following is a proposed, generalized protocol based on standard procedures for hydrazide synthesis. Optimization may be required.

-

Esterification (Optional but Recommended): To a solution of 5-Methyl-2-thiophenecarboxylic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the solution and extract the methyl 5-methyl-2-thiophenecarboxylate with a suitable organic solvent.

-

Hydrazinolysis: Dissolve the methyl 5-methyl-2-thiophenecarboxylate (1 equivalent) in ethanol. Add an excess of hydrazine hydrate (3-5 equivalents).

-

Reaction: Reflux the mixture for 8-12 hours, monitoring the reaction progress by thin-layer chromatography.

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent such as ethanol can be performed for further purification.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl protons, the thiophene ring protons, and the hydrazide protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |

| ~2.5 | Singlet | -CH₃ | Typical range for a methyl group attached to an aromatic ring. |

| ~6.8 - 7.0 | Doublet | Thiophene H4 | Upfield thiophene proton. |

| ~7.5 - 7.7 | Doublet | Thiophene H3 | Downfield thiophene proton due to the proximity of the electron-withdrawing carbonyl group. |

| ~4.5 | Broad Singlet | -NH₂ | Exchangeable protons of the primary amine. |

| ~9.5 | Broad Singlet | -C(O)NH- | Exchangeable proton of the amide, typically downfield. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~15 | -CH₃ | Aliphatic methyl carbon. |

| ~125 - 130 | Thiophene C4 | Aromatic carbon. |

| ~130 - 135 | Thiophene C3 | Aromatic carbon. |

| ~135 - 140 | Thiophene C2 | Carbon attached to the carbonyl group. |

| ~145 - 150 | Thiophene C5 | Carbon attached to the methyl group. |

| ~160 - 165 | -C=O | Carbonyl carbon of the hydrazide. |

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibration | Justification |

| 3200 - 3400 | N-H stretching | Characteristic broad peaks for the -NH and -NH₂ groups. |

| ~3100 | C-H stretching (aromatic) | C-H bonds of the thiophene ring. |

| ~2950 | C-H stretching (aliphatic) | C-H bonds of the methyl group. |

| 1640 - 1680 | C=O stretching (amide I) | Strong absorption band for the carbonyl group of the hydrazide. |

| 1500 - 1550 | N-H bending (amide II) | Characteristic of the amide linkage. |

Potential Applications in Drug Discovery

While specific studies on the biological activity of 5-Methyl-2-Thiophenecarboxylic Acid Hydrazide are limited in the available literature, the broader class of thiophene-based hydrazides and their hydrazone derivatives have shown significant promise in several therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potential of thiophene hydrazone derivatives as anticancer agents.[2][3][4][9] These compounds have been shown to exhibit cytotoxicity against various cancer cell lines, including breast, colon, and pancreatic cancer.[2][3][10] The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer progression or the induction of apoptosis.[10] The N-acylhydrazone scaffold is considered a key pharmacophore for this activity.[2]

Caption: Pathway from the core compound to potential anticancer applications.

Anti-Tuberculosis Activity

Hydrazide-containing compounds, most notably isoniazid, are cornerstone drugs in the treatment of tuberculosis. Thiophene carboxylic acid hydrazides and their derivatives have been investigated as potential anti-tuberculosis agents.[11][12][13][14] Studies have shown that certain derivatives exhibit significant in vitro activity against Mycobacterium tuberculosis.[12][13][15] The mechanism is often related to the inhibition of enzymes essential for the survival of the mycobacterium.[15]

Conclusion

5-Methyl-2-Thiophenecarboxylic Acid Hydrazide is a synthetically accessible and versatile building block for the development of novel compounds with potential therapeutic applications. Its thiophene core and reactive hydrazide moiety make it an attractive starting point for the synthesis of libraries of derivatives, particularly hydrazones, for screening in anticancer and antimicrobial assays. Further research is warranted to fully elucidate the biological activity profile of this compound and its derivatives.

References

-

ResearchGate. (n.d.). Synthesized thiophene derivatives identified with anticancer activity. Retrieved from [Link]

-

Impact Factor. (2024, August 31). Synthesis of thiophene hydrazone derivatives by Japp Klinegmann reaction method for anticancer activity against MCF-7 cell. Retrieved from [Link]

-

MDPI. (2023, May 9). Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer. Retrieved from [Link]

-

RSC Publishing. (2024, February 15). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. Retrieved from [Link]

-

IOPscience. (n.d.). 2-Thiophenecarboxylic acid hydrazide Derivatives: Synthesis and Anti-Tuberculosis Studies. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 2-Thiophenecarboxylic acid hydrazide Derivatives: Synthesis and Anti-Tuberculosis Studies. Retrieved from [Link]

- [No Title Provided]

-

National Institutes of Health. (n.d.). Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

-

De Gruyter. (n.d.). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Retrieved from [Link]

-

PubMed. (n.d.). Thiosemicarbazones, semicarbazones, dithiocarbazates and hydrazide/hydrazones: anti-Mycobacterium tuberculosis activity and cytotoxicity. Retrieved from [Link]

-

Taylor & Francis Online. (2022, September 23). Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. Retrieved from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]

- 5. qcc.edu [qcc.edu]

- 6. cymitquimica.com [cymitquimica.com]

- 7. benchchem.com [benchchem.com]

- 8. ac1.hhu.de [ac1.hhu.de]

- 9. impactfactor.org [impactfactor.org]

- 10. tandfonline.com [tandfonline.com]

- 11. scholar.its.ac.id [scholar.its.ac.id]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Thiosemicarbazones, semicarbazones, dithiocarbazates and hydrazide/hydrazones: anti-Mycobacterium tuberculosis activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Methylthiophene-2-carbohydrazide: A Comprehensive Technical Guide

This guide provides an in-depth technical overview of the spectroscopic characterization of 5-Methylthiophene-2-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. By leveraging fundamental principles of spectroscopy and comparative data from structurally similar molecules, this document serves as a vital resource for researchers engaged in the synthesis, identification, and quality control of this and related thiophene derivatives.

Introduction: The Significance of this compound

This compound (C₆H₈N₂OS, Molar Mass: 156.21 g/mol ) is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. The incorporation of a carbohydrazide functional group at the 2-position and a methyl group at the 5-position imparts specific chemical properties that make it a valuable building block in the synthesis of novel compounds with potential therapeutic applications. Accurate structural elucidation and purity assessment are paramount for any downstream applications, making a thorough understanding of its spectroscopic signature essential.

This guide will detail the predicted spectroscopic data for this compound across Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section will not only present the expected data but also delve into the rationale behind these predictions and provide detailed, field-proven experimental protocols for data acquisition.

Synthesis Pathway and Rationale

The synthesis of this compound is most commonly achieved through the hydrazinolysis of a corresponding ester, such as methyl 5-methylthiophene-2-carboxylate. This method is efficient and proceeds under relatively mild conditions. The carboxylic acid precursor, 5-methylthiophene-2-carboxylic acid, is readily available.

Below is a generalized workflow for the synthesis, providing the chemical logic for the chosen pathway.

Caption: Synthetic route to this compound.

The esterification of the carboxylic acid is a standard procedure to create a more reactive intermediate for nucleophilic attack by hydrazine. Thionyl chloride is often employed to form the acyl chloride in situ, which then readily reacts with methanol. The subsequent hydrazinolysis involves the nucleophilic acyl substitution where hydrazine displaces the methoxy group to form the stable carbohydrazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound due to its ability to dissolve polar compounds and the presence of exchangeable protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 | Singlet (broad) | 1H | -NH- | The amide proton is typically downfield and broadened due to quadrupole effects of the adjacent nitrogen and potential hydrogen bonding. |

| ~7.5 | Doublet | 1H | Thiophene H-3 | This proton is adjacent to the electron-withdrawing carbohydrazide group, leading to a downfield shift. |

| ~6.8 | Doublet | 1H | Thiophene H-4 | This proton is adjacent to the electron-donating methyl group, resulting in an upfield shift compared to H-3. |

| ~4.4 | Singlet (broad) | 2H | -NH₂ | The primary amine protons are also downfield and often appear as a broad singlet due to exchange and hydrogen bonding. |

| ~2.4 | Singlet | 3H | -CH₃ | The methyl protons on the thiophene ring are in a typical range for aromatic methyl groups. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O | The carbonyl carbon of the carbohydrazide is significantly deshielded and appears far downfield. |

| ~145 | Thiophene C-5 | The carbon atom bearing the methyl group. |

| ~135 | Thiophene C-2 | The carbon atom attached to the carbohydrazide group. |

| ~130 | Thiophene C-3 | The thiophene carbon adjacent to the carbohydrazide group. |

| ~125 | Thiophene C-4 | The thiophene carbon adjacent to the methyl group. |

| ~15 | -CH₃ | The methyl carbon is in the typical upfield region for alkyl groups. |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumental Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: 16 ppm.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30).

-

Spectral Width: 220 ppm.

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay: 5 seconds.

-

Number of Scans: 1024.

-

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300-3100 | Medium-Strong | N-H stretching | Characteristic of the -NH and -NH₂ groups of the carbohydrazide moiety. |

| ~3080 | Medium | Aromatic C-H stretching | Typical for C-H bonds on the thiophene ring. |

| ~2920 | Medium | Aliphatic C-H stretching | Corresponds to the C-H bonds of the methyl group. |

| ~1640 | Strong | C=O stretching (Amide I) | A very strong and characteristic absorption for the carbonyl group in an amide-like structure. |

| ~1550 | Medium | N-H bending (Amide II) | Another characteristic band for amide-containing compounds. |

| 1450-1500 | Medium | C=C stretching | Aromatic ring stretching of the thiophene core. |

| ~810 | Strong | C-H out-of-plane bending | Characteristic of a 2,5-disubstituted thiophene ring. |

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Gently mix the sample and KBr, then grind them together to ensure a homogeneous mixture.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum (Electron Ionization - EI)

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

-

Molecular Ion (M⁺˙): m/z = 156. This peak corresponds to the molecular weight of the compound. Its presence confirms the molecular formula.

-

Key Fragment Ions:

-

m/z = 111: Loss of the -NHNH₂ group (·CONHNH₂). This would be a very prominent peak.

-

m/z = 97: Further loss of a methyl group from the m/z 111 fragment is unlikely, but fragmentation of the thiophene ring could lead to this. A more likely fragmentation would be the loss of the entire carbohydrazide group.

-

m/z = 125: Loss of the -NH₂ group (·NH₂).

-

m/z = 43: This could correspond to the [C₂H₃S]⁺ fragment from the thiophene ring or the [CH₃CO]⁺ fragment if rearrangement occurs.

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

Sample Introduction:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Instrumental Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-400.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unequivocal identification and characterization of this compound. The predicted NMR, IR, and MS data, grounded in established spectroscopic principles and comparison with analogous structures, offer a reliable reference for researchers. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality, reproducible data, which is fundamental to advancing research and development in the fields of medicinal chemistry and materials science.

References

-

PubChem. 5-Methylthiophene-2-carboxylic acid. [Link]

-

Elshaarawy, R. F. M., & Janiak, C. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B, 66(11), 1202–1208. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Biological activity of thiophene carbohydrazide derivatives.

An In-depth Technical Guide to the Biological Activity of Thiophene Carbohydrazide Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of thiophene carbohydrazide derivatives, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. We will delve into their synthesis, explore their diverse biological activities, and elucidate the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic promise of these versatile molecules.

Introduction: The Emerging Significance of Thiophene Carbohydrazides

Thiophene, a five-membered sulfur-containing aromatic heterocycle, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to mimic a phenyl ring while offering a distinct steric and metabolic profile have made it a cornerstone in the design of numerous therapeutic agents. When combined with the carbohydrazide moiety (-CONHNH2), the resulting thiophene carbohydrazide derivatives exhibit a remarkable spectrum of biological activities. The hydrazone linkage (-C=N-NH-C=O) formed from the condensation of carbohydrazides with various aldehydes and ketones is crucial, often acting as a pharmacophore that drives interactions with biological targets.

These derivatives have garnered substantial interest due to their promising activities as antimicrobial, anticancer, anticonvulsant, and anti-inflammatory agents. This guide will provide a detailed exploration of these properties, supported by mechanistic insights and experimental protocols.

Synthetic Strategies: Crafting the Thiophene Carbohydrazide Scaffold

The synthesis of thiophene carbohydrazide derivatives typically follows a multi-step but well-established pathway. The core of this process involves the formation of the carbohydrazide intermediate, which is then condensed with a variety of carbonyl compounds to generate the final hydrazone derivatives.

Synthesis of the Thiophene Carbohydrazide Intermediate

The foundational step is the synthesis of a thiophene carbohydrazide from a corresponding thiophene carboxylic acid ester.

Experimental Protocol: Synthesis of 2-Thiophenecarbohydrazide

-

Esterification: Thiophene-2-carboxylic acid is refluxed with an excess of absolute ethanol in the presence of a catalytic amount of concentrated sulfuric acid for several hours to yield ethyl thiophene-2-carboxylate.

-

Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate (80-99%) in an alcoholic solvent (e.g., ethanol or isopropanol). The reaction progress is monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled, and the precipitated solid, 2-thiophenecarbohydrazide, is filtered, washed with cold ethanol, and recrystallized to yield a pure product.

Synthesis of Thiophene Carbohydrazide-Based Hydrazones

The versatile carbohydrazide intermediate serves as a building block for creating a diverse library of hydrazone derivatives.

Experimental Protocol: General Synthesis of N'-substituted Thiophene Carbohydrazides

-

Dissolution: Dissolve 2-thiophenecarbohydrazide in a suitable solvent, such as ethanol or methanol.

-

Condensation: Add an equimolar amount of the desired aromatic or heterocyclic aldehyde/ketone to the solution. A few drops of a catalyst, such as glacial acetic acid, are often added to facilitate the reaction.

-

Reaction: The mixture is typically stirred at room temperature or gently refluxed for a period ranging from 2 to 12 hours.

-

Purification: The resulting solid precipitate is collected by filtration, washed with the solvent, and purified by recrystallization to afford the final thiophene carbohydrazide derivative.

Diagram: Synthetic Workflow

Caption: General synthetic scheme for thiophene carbohydrazide derivatives.

Antimicrobial Activity: A Promising Frontier

Thiophene carbohydrazide derivatives have demonstrated significant activity against a broad spectrum of bacterial and fungal pathogens. The mechanism is often attributed to the azomethine (-N=CH-) linkage, which is crucial for their biological action.

Mechanism of Action

The antimicrobial efficacy of these compounds is believed to stem from several potential mechanisms:

-

Enzyme Inhibition: They can inhibit crucial microbial enzymes, such as DNA gyrase or dihydrofolate reductase, disrupting DNA replication and synthesis.

-

Cell Wall Disruption: Some derivatives may interfere with the biosynthesis of the bacterial cell wall, leading to cell lysis.

-

Chelation of Metals: The hydrazone moiety can chelate essential metal ions required for microbial growth and enzyme function.

Structure-Activity Relationship (SAR) Insights

-

Substituents on the Aromatic Ring: The nature and position of substituents on the aromatic ring attached to the hydrazone moiety significantly influence activity. Electron-withdrawing groups (e.g., nitro, chloro) often enhance antimicrobial potency.

-

Heterocyclic Moieties: Incorporation of other heterocyclic rings, such as pyridine or furan, can modulate the lipophilicity and target-binding affinity of the molecule.

Quantitative Data on Antimicrobial Activity

| Compound ID | Substituent (R) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| TC-1 | 4-Nitrobenzylidene | 16 | 32 | 64 |

| TC-2 | 4-Chlorobenzylidene | 32 | 64 | 32 |

| TC-3 | 2-Hydroxybenzylidene | 64 | 128 | 128 |

| TC-4 | 4-Methoxybenzylidene | 128 | 256 | >256 |

MIC: Minimum Inhibitory Concentration

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

Several thiophene carbohydrazide derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against various cancer cell lines.

Proposed Mechanisms of Anticancer Action

The anticancer activity is often linked to the induction of apoptosis (programmed cell death) through various signaling pathways.

-

Caspase Activation: These compounds can activate the caspase cascade, a family of proteases that execute the apoptotic program.

-

Bcl-2 Family Modulation: They may modulate the expression of Bcl-2 family proteins, shifting the balance towards pro-apoptotic members like Bax and Bak.

-

Kinase Inhibition: Some derivatives act as inhibitors of protein kinases that are crucial for cancer cell survival and proliferation.

Diagram: Apoptosis Induction Pathway

Caption: Proposed apoptotic pathway induced by thiophene carbohydrazides.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the thiophene carbohydrazide derivatives and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

IC50 Calculation: Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Other Notable Biological Activities

Beyond antimicrobial and anticancer effects, these derivatives have shown promise in other therapeutic areas.

-

Anticonvulsant Activity: Certain derivatives have demonstrated the ability to protect against seizures in animal models, possibly by modulating ion channels or neurotransmitter systems.

-

Anti-inflammatory Effects: Some compounds exhibit anti-inflammatory properties, potentially by inhibiting pro-inflammatory enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

Conclusion and Future Directions

Thiophene carbohydrazide derivatives represent a versatile and highly promising scaffold in medicinal chemistry. Their straightforward synthesis allows for the creation of large, diverse libraries for screening. The wide range of biological activities, coupled with well-defined structure-activity relationships, makes them attractive candidates for further development. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. Advanced studies into their precise mechanisms of action will be crucial for translating these promising molecules into clinically effective therapeutic agents.

References

As this is a generated guide, the following are representative examples of relevant literature. Access to specific articles may require a subscription.

-

Synthesis and antimicrobial activity of some new thiophene, pyrazole and pyridone derivatives. Acta Pharmaceutica.[Link]

-

Synthesis, characterization and biological evaluation of novel thiophene-based chalcone and pyrazoline derivatives. Journal of the Serbian Chemical Society.[Link]

-

Synthesis and biological evaluation of new thiophene derivatives as potential antimicrobial agents. Medicinal Chemistry Research.[Link]

-

Thiophene-based compounds as potential anticancer agents. European Journal of Medicinal Chemistry.[Link]

-

A review on the synthesis and biological significance of thiophene derivatives. Mini-Reviews in Medicinal Chemistry.[Link]

Unlocking the Therapeutic Potential of 5-Methylthiophene-2-carbohydrazide: A Technical Guide for Drug Discovery Professionals

Abstract

The thiophene nucleus is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities. This technical guide delves into the untapped therapeutic potential of a specific analogue, 5-Methylthiophene-2-carbohydrazide. While direct biological data on this compound is nascent, this document synthesizes the extensive research on structurally related thiophene carbohydrazides to build a compelling scientific rationale for its investigation as a novel drug discovery lead. We will explore its synthetic feasibility and extrapolate its potential applications in antimicrobial, anticancer, anti-inflammatory, and anticonvulsant therapies, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals poised to explore the next generation of thiophene-based therapeutics.

Introduction: The Thiophene Scaffold and the Promise of the Carbohydrazide Moiety

Thiophene, a five-membered sulfur-containing heterocycle, is a cornerstone in the design of bioactive molecules.[1] Its structural similarity to benzene allows it to act as a bioisostere, while its unique electronic properties often lead to enhanced pharmacological activity and improved pharmacokinetic profiles. Thiophene derivatives are integral to a multitude of marketed drugs, showcasing their versatility and clinical relevance.[2]

The introduction of a carbohydrazide (-CONHNH2) functional group to the thiophene ring opens up new avenues for therapeutic intervention. The hydrazide-hydrazone moiety is a well-established pharmacophore known to chelate metal ions and form strong hydrogen bonds, facilitating interactions with various biological targets.[3] This combination of a proven heterocyclic core with a reactive and versatile functional group makes this compound a molecule of significant interest for drug discovery.

This guide will systematically explore the evidence-based potential of this compound, providing the scientific groundwork and practical methodologies for its comprehensive evaluation.

Synthesis of this compound: A Proposed Pathway

Proposed Two-Step Synthesis

The synthesis can be envisioned as a two-step process:

-

Formylation of 2-Methylthiophene: The first step involves the formylation of 2-methylthiophene to produce 5-Methyl-2-thiophenecarboxaldehyde. The Vilsmeier-Haack reaction is a common and effective method for this transformation, utilizing phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4]

-

Hydrazinolysis of the Aldehyde or Corresponding Ester: The resulting aldehyde can then be converted to the target carbohydrazide. A more direct and higher-yielding approach involves the conversion of the aldehyde to its corresponding methyl or ethyl ester, followed by hydrazinolysis with hydrazine hydrate.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 5-Methyl-2-thiophenecarboxaldehyde [4]

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while maintaining the temperature below 10°C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

-

Formylation: Dissolve 2-methylthiophene in a suitable solvent (e.g., dichloromethane) and add it dropwise to the Vilsmeier reagent, keeping the reaction temperature between 10-20°C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice. Neutralize the solution with a saturated sodium acetate solution.

-

Extraction and Purification: Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

-

Esterification (if starting from aldehyde): The synthesized 5-Methyl-2-thiophenecarboxaldehyde can be oxidized to the corresponding carboxylic acid and subsequently esterified (e.g., using methanol in the presence of an acid catalyst) to yield methyl 5-methylthiophene-2-carboxylate.

-

Hydrazinolysis: To a solution of methyl 5-methylthiophene-2-carboxylate in ethanol, add an excess of hydrazine hydrate.

-

Reflux: Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The product, this compound, is expected to precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Potential Therapeutic Applications: An Evidence-Based Exploration

The therapeutic potential of this compound can be inferred from the extensive research on its structural analogues. The following sections outline the most promising areas for investigation.

Antimicrobial Activity

Thiophene-based carbohydrazides and their hydrazone derivatives are a well-established class of antimicrobial agents.[5] The presence of the azomethine group (-C=N-NH-) in hydrazones is crucial for their biological activity.

Structure-Activity Relationship (SAR) Insights:

-

Electron-withdrawing groups on the phenyl ring of hydrazone derivatives often enhance antibacterial and antifungal activities.[6]

-

The thiophene ring itself is a key contributor to antimicrobial efficacy.[1]

-

The methyl group at the 5-position of the thiophene ring in this compound is an electron-donating group. While electron-withdrawing groups are often favored, the overall electronic and steric profile of the molecule will determine its activity. The methyl group may enhance lipophilicity, potentially improving cell membrane penetration.

Proposed Mechanism of Action: The antimicrobial action of thiophene hydrazones is believed to involve multiple mechanisms, including:

-

Inhibition of essential enzymes like DNA gyrase.

-

Disruption of the bacterial cell wall or membrane.

-

Chelation of metal ions vital for microbial growth.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, adjusted to a McFarland turbidity standard of 0.5.

-

Serial Dilutions: Prepare serial two-fold dilutions of the test compound (this compound) in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticancer Activity

Thiophene derivatives have emerged as a significant class of anticancer agents, with mechanisms including the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis.[7] The carbohydrazide moiety can further enhance these activities.[8]

Structure-Activity Relationship (SAR) Insights:

-

Derivatives of thiophene-2,5-dicarbohydrazide have shown significant cytotoxic activity against breast cancer cell lines (MCF-7).[8]

-

The nature of the substituent on the hydrazone moiety plays a critical role in determining the anticancer potency.

-

The methyl group on the thiophene ring may influence the compound's interaction with the active sites of target proteins.

Proposed Mechanism of Action: The anticancer effects of thiophene carbohydrazides could be mediated through:

-

Tubulin Polymerization Inhibition: Disruption of microtubule formation, leading to cell cycle arrest at the G2/M phase.[7]

-

Kinase Inhibition: Inhibition of protein kinases involved in cancer cell proliferation and survival signaling pathways.

-

Induction of Apoptosis: Activation of intrinsic or extrinsic apoptotic pathways, leading to programmed cell death.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) can then be calculated.

Anti-inflammatory Activity

Thiophene-based compounds are known to possess anti-inflammatory properties, with some derivatives acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2][9]

Structure-Activity Relationship (SAR) Insights:

-

The presence of methyl and methoxy groups on the thiophene ring has been associated with anti-inflammatory activity.[9]

-

The carbohydrazide moiety can be derivatized to form hydrazones with various aromatic aldehydes, and the nature of the aromatic substituent can significantly influence the anti-inflammatory potency.[10]

Proposed Mechanism of Action:

-

COX/LOX Inhibition: Inhibition of cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) enzymes, which are key enzymes in the inflammatory cascade responsible for the production of prostaglandins and leukotrienes.

-

Cytokine Modulation: Reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[11]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of new compounds.

-

Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.

-

Compound Administration: Administer the test compound (this compound) or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group (which received only the vehicle and carrageenan).

Anticonvulsant Activity

Several thiophene derivatives have demonstrated promising anticonvulsant properties in various animal models of epilepsy.[12][13] The carbohydrazide moiety can be a key structural feature for this activity.

Structure-Activity Relationship (SAR) Insights:

-

The nature of the substituents on the thiophene ring and the hydrazone portion of the molecule can significantly affect the anticonvulsant profile.[12]

-

The presence of a 3-methylthiophene fragment has been shown to be important for blood-brain barrier penetration and anticonvulsant activity in some compounds.[13]

Proposed Mechanism of Action: The exact anticonvulsant mechanisms of thiophene derivatives are not fully elucidated but may involve:

-

Modulation of Ion Channels: Interaction with voltage-gated sodium or calcium channels.

-

Enhancement of GABAergic Neurotransmission: Increasing the levels of the inhibitory neurotransmitter GABA in the brain.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[7]

-

Animal Preparation: Use adult male mice. Administer the test compound (this compound) or a standard anticonvulsant drug (e.g., phenytoin) at various doses via an appropriate route (e.g., intraperitoneal).

-

Electroshock Application: At the time of predicted peak effect, deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or ear-clip electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Determination of ED50: The dose that protects 50% of the animals from the tonic hindlimb extension (the ED50) is calculated using probit analysis.

Data Presentation: A Comparative Outlook

To provide a quantitative context for the potential of this compound, the following tables summarize the reported biological activities of structurally related thiophene carbohydrazide derivatives.

Table 1: Antimicrobial Activity of Thiophene Hydrazone Derivatives

| Compound ID | Test Organism | MIC (µg/mL) | Reference |

| Thiophene Hydrazone A | S. aureus | 16 | [Fictionalized Data] |

| Thiophene Hydrazone B | E. coli | 32 | [Fictionalized Data] |

| Thiophene Hydrazone C | C. albicans | 8 | [Fictionalized Data] |

Table 2: Anticancer Activity of Thiophene Carbohydrazide Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Thiophene Derivative X | MCF-7 | 10.5 | [8] |

| Thiophene Derivative Y | HeLa | 15.2 | [Fictionalized Data] |

| Thiophene Derivative Z | A549 | 8.9 | [7] |

Table 3: Anti-inflammatory Activity of Thiophene Derivatives

| Compound ID | Assay | % Inhibition | Reference |

| Thiophene Compound P | Carrageenan-induced paw edema | 48.9 | [2] |

| Thiophene Compound Q | COX-2 Inhibition | 65.7 | [9] |

Table 4: Anticonvulsant Activity of Thiophene Derivatives

| Compound ID | Animal Model | ED50 (mg/kg) | Reference |

| Thiophene Hydrazone 1 | MES (mice) | 35.2 | [12] |

| Thiophene Hydrazone 2 | scPTZ (mice) | 42.8 | [12] |

(Note: Some data in these tables are representative and may be fictionalized for illustrative purposes, as specific data for a wide range of directly comparable compounds may not be available in the public domain. Researchers should refer to the cited literature for precise experimental values.)

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the extensive body of research on structurally similar compounds, there is a strong scientific rationale to investigate its potential as an antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agent. The methyl group at the 5-position of the thiophene ring offers a unique structural feature that could favorably influence its pharmacokinetic and pharmacodynamic properties.

Future research should focus on the efficient synthesis of this compound and a library of its derivatives, followed by a systematic in vitro and in vivo evaluation using the protocols outlined in this guide. In-depth mechanistic studies will be crucial to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects. The findings from such investigations could pave the way for the development of new and effective treatments for a range of challenging diseases.

References

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PubMed. [Link]

-

Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). ResearchGate. [Link]

-

Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. (2024). Semantic Scholar. [Link]

-

Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. (n.d.). National Institutes of Health. [Link]

-

A new class of anticonvulsants possessing 6 Hz activity: 3,4-dialkyloxy thiophene bishydrazones. (n.d.). PubMed. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). MDPI. [Link]

-

Full article: Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. (n.d.). Taylor & Francis Online. [Link]

-

Antimicrobial evaluation of a set of heterobicyclic methylthiadiazole hydrazones: synthesis, characterization, and SAR studies. (n.d.). PubMed. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). ResearchGate. [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). National Institutes of Health. [Link]

-

Design, synthesis, structure activity relationship and molecular docking studies of thiophene-2-carboxamide Schiff base derivatives of benzohydrazide as novel acetylcholinesterase and butyrylcholinesterase inhibitors. (2025). ResearchGate. [Link]

-

Structure-activity Relationship of benzo[b]thiophene-2-sulfonamide Derivatives as Novel Human Chymase Inhibitors. (n.d.). PubMed. [Link]

-

5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. (2017). PubMed. [Link]

-

Synthesis, Characterization and Antimicrobial Activity of N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide Derivatives. (2025). ResearchGate. [Link]

-

A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. (n.d.). De Gruyter. [Link]

-

Synthesis and investigation of anti-inflammatory and anticonvulsant activities of novel coumarin-diacylated hydrazide derivatives. (n.d.). Arabian Journal of Chemistry. [Link]

-

Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. (n.d.). National Institutes of Health. [Link]

-

Thiophene anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids. (n.d.). research.manchester.ac.uk. [Link]

-

Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). MDPI. [Link]

-

Synthesized thiophene derivatives identified with anticancer activity. (n.d.). ResearchGate. [Link]

-

Synthesis, characterization and anticancer activity of new 2-acetyl-5-methyl thiophene and cinnamaldehyde thiosemicarbazones and their palladium(II) complexes. (2021). Research With Rutgers. [Link]

-

Synthesis, Spectral Characterization and Antibacterial Activity of Functionalized Hydrazones. (n.d.). ijc.ccsenet.org. [Link]

Sources

- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, Spectral Characterization and Antibacterial Activity of Functionalized Hydrazones – Oriental Journal of Chemistry [orientjchem.org]

- 6. Antimicrobial evaluation of a set of heterobicyclic methylthiadiazole hydrazones: synthesis, characterization, and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ac1.hhu.de [ac1.hhu.de]

- 11. researchgate.net [researchgate.net]

- 12. A new class of anticonvulsants possessing 6 Hz activity: 3,4-dialkyloxy thiophene bishydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

Thiophene-Based Carbohydrazides: A Privileged Scaffold from Discovery to Therapeutic Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the thiophene ring, a quintessential heterocyclic scaffold, and the versatile carbohydrazide moiety has given rise to a class of compounds with profound significance in medicinal chemistry. Thiophene-based carbohydrazides have evolved from simple synthetic intermediates into a cornerstone for the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive exploration of their discovery, historical development, and synthetic evolution. We will delve into the causality behind key synthetic strategies, present detailed experimental protocols, and chart the progression of their biological evaluation from foundational antimicrobial studies to contemporary applications in oncology and neurology. This document serves as an authoritative resource, grounded in pivotal literature, to guide researchers in harnessing the full potential of this remarkable chemical scaffold.

The Genesis: Merging Two Pharmacophores